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These application notes provide a comprehensive guide for the targeted delivery of small

interfering RNA (siRNA) against Adenylyl Cyclase 7 (ADCY7) to myeloid cells. This document

outlines the critical role of ADCY7 in myeloid cell function, detailed protocols for siRNA delivery

using lipid-based nanoparticles, and methods for assessing the functional consequences of

ADCY7 knockdown.

Introduction to ADCY7 in Myeloid Cells
Adenylyl Cyclase 7 (ADCY7) is a key enzyme that catalyzes the conversion of ATP to cyclic

AMP (cAMP), a crucial second messenger in numerous cellular signaling pathways.[1][2] In

myeloid cells, such as macrophages and monocytes, ADCY7 is a major isoform of adenylyl

cyclase and plays a pivotal role in regulating immune responses.[1] Upregulation of ADCY7

has been linked to the development of acute myeloid leukemia (AML), where it supports cell

growth and inhibits apoptosis.[3][4] Conversely, deficiency in ADCY7 in macrophages leads to

an exaggerated inflammatory response, characterized by increased production of pro-

inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) in response to stimuli such

as lipopolysaccharide (LPS).[1][5] This highlights ADCY7 as a potential therapeutic target for

modulating immune responses in various diseases, including inflammatory disorders and

cancer.
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Signaling Pathway of ADCY7 in Myeloid Cells
ADCY7 is a transmembrane protein that is activated by G protein-coupled receptors (GPCRs).

Upon ligand binding to a GPCR, the associated heterotrimeric G protein (primarily Gs) is

activated, leading to the dissociation of the Gα subunit, which in turn binds to and activates

ADCY7. Activated ADCY7 converts ATP into cAMP. Increased intracellular cAMP levels lead to

the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets,

including transcription factors like CREB (cAMP response element-binding protein). This

signaling cascade ultimately modulates the expression of genes involved in inflammation and

other cellular processes. In myeloid cells, this pathway is crucial for regulating the production of

cytokines.
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ADCY7 signaling pathway in myeloid cells.

Experimental Protocols
Protocol 1: Formulation of ADCY7 siRNA-Loaded Lipid
Nanoparticles (LNPs)
This protocol describes the preparation of LNPs for the delivery of ADCY7 siRNA to myeloid

cells using a microfluidic mixing method.

Materials:

ADCY7 siRNA and non-targeting control siRNA (21-mer duplexes)
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Ionizable cationic lipid (e.g., DLin-MC3-DMA)

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

Cholesterol

PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

Ethanol (molecular biology grade)

Acetate buffer (50 mM, pH 4.0)

Phosphate-buffered saline (PBS), pH 7.4

Microfluidic mixing device (e.g., NanoAssemblr)

Dialysis cassettes (10 kDa MWCO)

Dynamic Light Scattering (DLS) instrument

Procedure:

Preparation of Lipid Stock Solution:

Prepare a lipid stock solution in ethanol containing the ionizable lipid, DSPC, cholesterol,

and PEG-DMG at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be

approximately 12.5 mM.

Preparation of siRNA Solution:

Resuspend the ADCY7 siRNA and control siRNA in the acetate buffer (pH 4.0) to a final

concentration of 0.2 mg/mL.

LNP Formulation:

Set up the microfluidic mixing device according to the manufacturer's instructions.

Load the lipid stock solution into one syringe and the siRNA solution into another.
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Set the flow rate ratio of the aqueous to alcoholic phase to 3:1 and a total flow rate of 12

mL/min.

Initiate the mixing process to allow for the self-assembly of the LNPs.

Purification and Characterization:

Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 6 hours at 4°C to

remove ethanol and unencapsulated siRNA.

Determine the particle size, polydispersity index (PDI), and zeta potential of the LNPs

using a DLS instrument.

Quantify the siRNA encapsulation efficiency using a Quant-iT RiboGreen assay or a

similar method.

Protocol 2: In Vitro Transfection of Myeloid Cells with
ADCY7 siRNA-LNPs
This protocol details the transfection of a myeloid cell line (e.g., RAW 264.7 macrophages) with

the formulated ADCY7 siRNA-LNPs.

Materials:

RAW 264.7 cells

Complete culture medium (DMEM with 10% FBS)

ADCY7 siRNA-LNPs and control siRNA-LNPs

6-well tissue culture plates

Opti-MEM I Reduced Serum Medium

Reagents for RNA extraction and qRT-PCR

Reagents for protein extraction and Western blotting
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cAMP assay kit

ELISA kits for cytokine measurement

Procedure:

Cell Seeding:

The day before transfection, seed RAW 264.7 cells in 6-well plates at a density of 2.5 x

10^5 cells/well in 2 mL of complete culture medium.

Incubate overnight at 37°C in a 5% CO2 incubator until cells are 70-80% confluent.

Transfection:

On the day of transfection, dilute the ADCY7 siRNA-LNPs and control siRNA-LNPs in

Opti-MEM to the desired final siRNA concentration (e.g., 50 nM).

Remove the culture medium from the cells and wash once with PBS.

Add the diluted LNP suspension to the cells.

Incubate for 4-6 hours at 37°C.

After incubation, remove the transfection medium and replace it with fresh complete

culture medium.

Post-Transfection Analysis:

Incubate the cells for 24-72 hours before downstream analysis.

Gene Knockdown Verification (48 hours post-transfection):

Harvest cells and extract total RNA. Perform qRT-PCR to quantify ADCY7 mRNA levels

relative to a housekeeping gene (e.g., GAPDH).

Harvest cells and extract total protein. Perform Western blotting to assess ADCY7

protein levels.
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cAMP Measurement (48 hours post-transfection):

Lyse the cells and measure intracellular cAMP levels using a commercially available

cAMP assay kit.

Cytokine Profiling (24 hours post-LPS stimulation):

At 48 hours post-transfection, stimulate the cells with LPS (100 ng/mL) for 24 hours.

Collect the cell culture supernatant and measure the concentration of cytokines (e.g.,

TNF-α, IL-6, IL-1β) using ELISA kits.
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Experimental workflow for ADCY7 siRNA delivery.
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Data Presentation
The following tables summarize expected quantitative data based on published literature for

ADCY7 knockdown or deficiency in myeloid cells.

Table 1: ADCY7 Knockdown Efficiency

Target Gene Cell Type
Delivery
Method

Knockdown
Efficiency (%)

Reference

ADCY7
Human AML

Cells
shRNA Lentivirus ~55% (mRNA) [6]

c-Myc
Human AML

Cells
ADCY7 shRNA

~24-35%

decrease

(mRNA)

[6]

Mcl-1 HL-60 (AML) siRNA

~84% (mRNA),

~80% (protein) at

72h

Table 2: Functional Effects of ADCY7 Knockdown/Deficiency

Parameter
Cell
Type/Model

Condition Observation Reference

Cell Growth
Human AML

Cells
ADCY7 shRNA

Significant

decrease
[6]

Apoptosis
Human AML

Cells
ADCY7 shRNA

Significant

increase
[6]

TNF-α

Production

ADCY7 KO

BMDMs
LPS Stimulation

Significantly

higher vs. WT
[1][5]

Intracellular

cAMP

ADCY7 KO B

and T cells
LPA Stimulation

No change (vs.

rise in WT)
[5]

Cell Viability HL-60 (AML) Mcl-1 siRNA
~35% decrease

at 48h
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Conclusion
The targeted delivery of siRNA against ADCY7 in myeloid cells presents a promising strategy

for modulating immune responses and potentially treating diseases such as AML and chronic

inflammatory conditions. The protocols and data presented here provide a framework for

researchers to design and execute experiments to further investigate the therapeutic potential

of ADCY7 silencing. Careful optimization of siRNA delivery and thorough downstream analysis

are crucial for obtaining reliable and reproducible results.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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